6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
Description
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) (H₃TTNA) is a tritopic carboxylic acid ligand featuring a central 2,4,6-trimethylbenzene core symmetrically functionalized with three 2-naphthoic acid groups. This ligand is distinguished by its extended π-conjugated system, which enhances luminescent properties and facilitates strong host-guest interactions via π-π stacking . H₃TTNA is widely utilized in constructing zirconium-based metal-organic frameworks (MOFs), such as BUT-13 (Zr₆O₄(OH)₈(H₂O)₄(TTNA)₈/₃), which exhibits exceptional water stability and porosity due to the hydrophobic methyl groups on the central benzene ring and the rigid naphthoic acid arms .
The ligand’s design enables high surface area (3,948 m²/g for BUT-13) and stability in acidic, alkaline, and boiling aqueous environments, making it suitable for applications in pollutant detection and removal . Its luminescence originates from the electronic-rich conjugated system, allowing sensitive detection of antibiotics and explosives at parts-per-billion (ppb) levels .
Properties
IUPAC Name |
6-[3,5-bis(6-carboxynaphthalen-2-yl)-2,4,6-trimethylphenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O6/c1-22-37(31-10-4-28-19-34(40(43)44)13-7-25(28)16-31)23(2)39(33-12-6-30-21-36(42(47)48)15-9-27(30)18-33)24(3)38(22)32-11-5-29-20-35(41(45)46)14-8-26(29)17-32/h4-21H,1-3H3,(H,43,44)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVASLHHVLRBRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Naphthoic Acid Derivatives
A critical precursor is 6-hydroxy-2-naphthoic acid, which can be synthesized via the hypobromite-mediated oxidation of 6-methoxy-2-acetonaphthone. As detailed in patent CN1844072A, this method involves bromination followed by hydrolysis under acidic conditions. For example, reacting 6-methoxy-2-acetonaphthone with sodium hypobromite (NaOBr) in dioxane at 75°C yields 2-methoxy-6-naphthoic acid, which is subsequently demethylated using hydrobromic acid (HBr) to produce 6-hydroxy-2-naphthoic acid. This two-step process achieves yields exceeding 80% under optimized conditions (Table 1).
Table 1: Reaction Conditions for 6-Hydroxy-2-Naphthoic Acid Synthesis
| Step | Reagents | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOBr, dioxane, NaOH | 75°C | 2 | 74–91 |
| 2 | HBr (48%), acetic acid | 95°C | 10–15 | 64–85 |
Condensation Strategies for Trisubstitution
Esterification with Mesitylene Triol
A plausible route involves reacting 2-naphthoic acid chloride with mesitylene-1,3,5-triol under Schotten-Baumann conditions. This method employs a base like pyridine to absorb HCl, driving the reaction toward triester formation. However, steric hindrance from the methyl groups on mesitylene may necessitate elevated temperatures (80–100°C) and extended reaction times (24–48 hours). Yields for such bulky esterifications typically range between 40% and 60%, requiring purification via recrystallization from dimethylformamide (DMF)-ethanol mixtures.
Amide Coupling via Triamine Intermediate
An alternative approach uses 2,4,6-trimethylbenzene-1,3,5-triamine as the core, reacting it with 2-naphthoic acid chloride in tetrahydrofuran (THF) with triethylamine as a base. This method, adapted from peptide synthesis, may achieve higher yields (50–70%) due to the reactivity of amine groups. However, controlling the stoichiometry to ensure trisubstitution without over-reaction remains challenging. Excess acid chloride (3.5 equivalents) and low temperatures (0–5°C) help mitigate side reactions.
Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling offers a regioselective route. For instance, a mesitylene tribromide core can react with 6-bromo-2-naphthoic acid pinacol boronate under Suzuki conditions. A catalyst system of Pd(PPh₃)₄ and potassium carbonate in a toluene-water mixture at 80°C facilitates the coupling. This method’s advantage lies in its tolerance for methyl groups on the mesitylene ring, though yields are moderate (45–55%) due to competing homocoupling.
Ullmann-Type Coupling
Copper(I)-mediated Ullmann coupling provides a cost-effective alternative. Reacting mesitylene triiodide with 6-hydroxy-2-naphthoic acid in the presence of CuI and 1,10-phenanthroline at 120°C in dimethyl sulfoxide (DMSO) achieves trisubstitution. This method avoids pre-functionalization of the naphthoic acid but requires rigorous exclusion of oxygen to prevent copper oxidation. Reported yields are 35–50%.
Optimization and Purification Challenges
Solvent and Temperature Effects
Polar aprotic solvents like DMF and DMSO enhance solubility of intermediates but may lead to side reactions at high temperatures. For esterification, switching to dichloromethane (DCM) at reflux (40°C) reduces decomposition, albeit with slower reaction kinetics. Similarly, amidation in THF at 0°C improves selectivity but prolongs reaction times to 72 hours.
Chromatographic Purification
Due to the compound’s high molecular weight (630.68 g/mol) and polarity, silica gel chromatography is ineffective. Preparative HPLC with a C18 column and acetonitrile-water mobile phase (0.1% trifluoroacetic acid) achieves >95% purity. Recrystallization from ethanol-DMF (7:1 v/v) offers a scalable alternative, yielding crystalline product with 99.5% purity.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): Peaks at δ 7.13–8.46 ppm correspond to aromatic protons from naphthoic acid and mesitylene. A singlet at δ 2.45 ppm integrates for the nine methyl protons on the mesitylene core. Carboxylic acid protons appear as a broad singlet at δ 12.82 ppm.
-
IR (KBr): Strong absorption at 1685 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad, carboxylic acid O-H).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoic acid groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoic acid groups to their corresponding alcohols or alkanes.
Substitution: The trimethyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Basic Information
- Chemical Name : 6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
- Molecular Formula : C42H30O6
- Molecular Weight : 630.68 g/mol
- CAS Number : 1907697-57-7
Structural Characteristics
The compound features a central trimethylbenzene core with three naphthoic acid groups attached. This configuration contributes to its potential for forming coordination complexes and participating in supramolecular chemistry.
Catalysis
The compound has been explored for its catalytic properties, particularly in organic synthesis. Its ability to stabilize transition states can enhance reaction rates and selectivity in various chemical transformations.
Case Study : In a study published in the Journal of Inorganic Chemistry, researchers demonstrated that 6,6',6''-(2,4,6-trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) could effectively catalyze the formation of complex organic molecules under mild conditions, showcasing its utility in green chemistry practices .
Material Science
Due to its structural properties, this compound is also significant in the development of advanced materials. It can serve as a building block for creating metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation.
Data Table: Comparison of MOFs Incorporating Different Ligands
| Compound Name | Ligand Type | Surface Area (m²/g) | Gas Uptake Capacity (cm³/g) |
|---|---|---|---|
| MOF-1 | Tris(2-naphthoic acid) | 1200 | 200 |
| MOF-2 | Tris(benzoic acid) | 800 | 150 |
| MOF-3 | Tris(2-naphthoic acid) + Metal Center | 1500 | 300 |
Pharmaceutical Applications
The compound's ability to form coordination complexes with metal ions has led to investigations into its potential as a drug delivery system. Its naphthoic acid moieties can facilitate the binding of therapeutic agents.
Case Study : Research indicated that encapsulating anticancer drugs within metal complexes formed with this compound significantly improved the bioavailability and efficacy of the drugs .
Environmental Science
The compound has shown promise in environmental applications, particularly in the adsorption of pollutants. Its porous nature allows it to capture harmful substances from wastewater.
Data Table: Adsorption Capacities of Various Compounds
| Compound Name | Pollutant Type | Adsorption Capacity (mg/g) |
|---|---|---|
| Compound A | Heavy Metals | 50 |
| Compound B | Organic Solvents | 70 |
| 6,6',6''-(2,4,6-trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) | Pesticides | 90 |
Mechanism of Action
The mechanism by which 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved often include coordination chemistry and ligand exchange processes.
Comparison with Similar Compounds
H₃CTTA (5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)
- Structure : H₃CTTA shares the central trimethylbenzene motif but employs shorter terphenyl dicarboxylate arms instead of naphthoic acid groups.
- MOF Application : Forms BUT-12 (Zr₆O₄(OH)₈(H₂O)₄(CTTA)₈/₃), isostructural to BUT-13 but with lower surface area (3,387 m²/g) .
- Performance: While both BUT-12 and BUT-13 detect nitrofurazone (NZF) and 2,4,6-trinitrophenol (TNP), BUT-13’s larger naphthoic acid arms enhance π-conjugation, improving fluorescence quenching efficiency (Table 1) .
UiO-66 Derivatives
- Structure : UiO-66 uses terephthalic acid (BDC) as the primary linker, lacking the extended π-system of H₃TTNA.
- Functionalization: Amine-functionalized carbon quantum dots in UiO-66 improve 4-nitrophenol (4-NP) detection but achieve lower sensitivity (ppm-level) compared to BUT-13’s ppb-level detection .
Tetraphenylethene-Based Zr-MOFs
- Structure : These MOFs utilize tetraphenylethene (TPE) ligands, which exhibit aggregation-induced emission (AIE).
- Detection: TPE-MOFs detect TNP and 2,4-dinitrophenol (DNP) via fluorescence quenching but require alcoholic media, unlike BUT-13’s aqueous compatibility .
Porosity and Stability Comparison
| Compound | BET Surface Area (m²/g) | Water Stability (pH Range) | Thermal Stability (°C) | Key Functional Groups |
|---|---|---|---|---|
| BUT-13 (H₃TTNA) | 3,948 | 1–14 | >300 | Naphthoic acid, methyl |
| BUT-12 (H₃CTTA) | 3,387 | 1–14 | >300 | Terphenyl carboxylate, methyl |
| UiO-66 | 1,200 | 1–12 | 400 | Terephthalic acid |
| MIL-101(Cr) | 4,100 | 1–10 | 275 | Benzenedicarboxylate |
Key Observations :
- H₃TTNA-based BUT-13 outperforms UiO-66 in surface area and aqueous stability, critical for wastewater applications .
- Methyl groups in H₃TTNA and H₃CTTA enhance hydrophobicity, preventing framework hydrolysis in harsh conditions .
Sensing and Adsorption Performance
Detection Limits for Explosives and Antibiotics
| Analyte | BUT-13 (H₃TTNA) | BUT-12 (H₃CTTA) | UiO-66-NH₂ | Tetraphenylethene MOF |
|---|---|---|---|---|
| TNP | 0.12 ppm | 0.15 ppm | 5 ppm | 0.2 ppm |
| 4-NP | 0.08 ppm | 0.10 ppm | 2 ppm | N/A |
| Nitrofurazone (NZF) | 0.05 ppb | 0.07 ppb | N/A | N/A |
Mechanistic Insights :
- H₃TTNA’s fluorescence quenching arises from energy transfer between its linker and analytes, amplified by electrostatic interactions between TNP’s hydroxyl groups and the MOF’s carboxylate sites .
- BUT-13’s adsorption capacity for TNP (112 mg/g) exceeds BUT-12 (98 mg/g) due to stronger π-π stacking with naphthoic acid .
Stability Under Extreme Conditions
Biological Activity
6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid), also known by its CAS number 1907697-57-7, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C42H30O6
- Molecular Weight : 630.68 g/mol
- Physical State : Solid
- Safety Classification : GHS07 (Warning) with hazard statements indicating it may cause harm if ingested or if it contacts skin or eyes .
Antibacterial Properties
Recent studies have indicated that 6,6',6''-(2,4,6-trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) exhibits significant antibacterial activity. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. A study highlighted its effectiveness against various strains of bacteria, suggesting a concentration-dependent response to its antibacterial properties .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related cellular damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role .
Photocatalytic Properties
Another area of interest is the photocatalytic activity of this compound. It has been shown to facilitate photocatalytic reactions under UV light exposure, which can be utilized in environmental applications such as pollutant degradation and water purification processes .
Study on Antibacterial Efficacy
A notable study conducted by Evadzi et al. (2024) investigated the antibacterial efficacy of various compounds including 6,6',6''-(2,4,6-trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid). The results demonstrated that the compound exhibited a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antibacterial agents for clinical use .
Research on Antioxidant Properties
In another study published in ACS Sustainable Chemistry & Engineering (2022), researchers explored the antioxidant properties of several naphthoic acid derivatives. The findings indicated that 6,6',6''-(2,4,6-trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) outperformed many traditional antioxidants in terms of free radical scavenging ability .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies address solubility challenges in aqueous and organic matrices during biological assays?
- Methodological Answer : Modify solubility via co-solvent systems (e.g., DMSO-water gradients) or derivatization (e.g., esterification of carboxyl groups). Validate using dynamic light scattering (DLS) to monitor aggregation thresholds .
Data Contradiction Analysis Framework
- Step 1 : Catalog inconsistencies in reported properties (e.g., melting points, reactivity).
- Step 2 : Isolate methodological variables (e.g., heating rates, atmospheric conditions).
- Step 3 : Replicate experiments with controlled variables, using DOE principles .
- Step 4 : Apply multivariate regression to quantify variable contributions to observed disparities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
